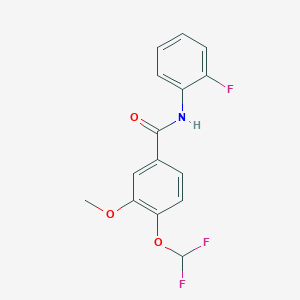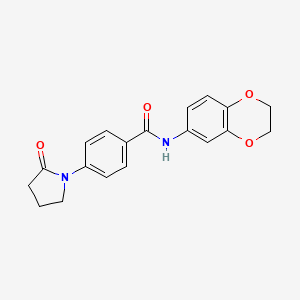![molecular formula C17H16FNO2 B4721620 N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide](/img/structure/B4721620.png)
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide
説明
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide, also known as FPEPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEPA is a small molecule that belongs to the class of acrylamides and is synthesized through a multi-step process.
作用機序
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to inhibit the activity of HDAC6, a histone deacetylase enzyme that plays a role in cancer cell proliferation. N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has also been shown to bind to the dopamine transporter and inhibit its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In neuronal cells, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to protect against oxidative stress and inflammation, improve cognitive function, and enhance neuronal survival.
実験室実験の利点と制限
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide also has several limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the complex synthesis process and low yield of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide may make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for the study of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of its mechanism of action and biochemical effects. Additionally, the development of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide is a novel compound with potential applications in various fields, including medicinal chemistry and neuroscience. The synthesis of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide is a complex process that requires careful attention to reaction conditions and purification methods. N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to have potent anticancer activity and neuroprotective effects, but its mechanism of action is not fully understood. Further research is needed to fully explore the potential of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide as a therapeutic agent and to develop more efficient synthesis methods and analogs.
科学的研究の応用
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to have potent anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-[2-(2-fluorophenoxy)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-4-5-9-16(15)21-13-12-19-17(20)11-10-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGZWPQKPVGBR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4721544.png)
![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4721551.png)
![2-hydroxy-3-methyl-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B4721554.png)
![4-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4721555.png)
![N-[4-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4721563.png)
![3-butoxy-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4721570.png)



![2-iodo-6-methoxy-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl acetate](/img/structure/B4721599.png)
![2-[1-(2-furoyl)-3-oxodecahydro-2-quinoxalinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4721605.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4721612.png)
![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4721628.png)
